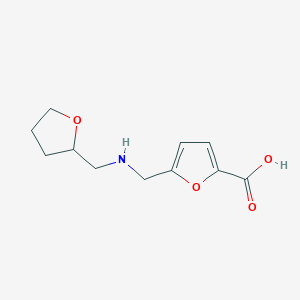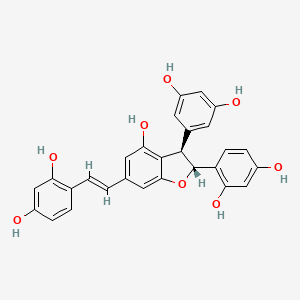
GnetumontaninA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GnetumontaninA is a naturally occurring compound found in the Gnetaceae family, particularly in the Gnetum species. This compound has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound is known for its bioactive properties, which make it a subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GnetumontaninA involves several steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the core structure: This involves cyclization reactions under controlled conditions.
Functional group modifications: Various functional groups are introduced or modified using reagents such as halogens, acids, and bases.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using genetically modified microorganisms to produce the compound in large quantities. This method is advantageous due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
GnetumontaninA undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
GnetumontaninA has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of GnetumontaninA involves its interaction with specific molecular targets in cells. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Gentamicin: An aminoglycoside antibiotic with a different mechanism of action but similar bioactive properties.
Garlic-derived compounds: Such as allicin, which also exhibit antimicrobial and therapeutic effects.
Uniqueness
GnetumontaninA is unique due to its specific chemical structure and the range of biological activities it exhibits. Unlike some similar compounds, it may offer a broader spectrum of applications in both medicinal and industrial contexts.
Propiedades
Fórmula molecular |
C28H22O8 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
4-[(E)-2-[(2R,3R)-2-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2,3-dihydro-1-benzofuran-6-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O8/c29-17-4-3-15(22(33)12-17)2-1-14-7-24(35)27-25(8-14)36-28(21-6-5-18(30)13-23(21)34)26(27)16-9-19(31)11-20(32)10-16/h1-13,26,28-35H/b2-1+/t26-,28+/m1/s1 |
Clave InChI |
KHGLRDMKSFZQRZ-PXXWLXOCSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)O)/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1O)O)C=CC2=CC(=C3C(C(OC3=C2)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


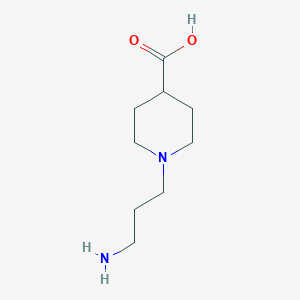

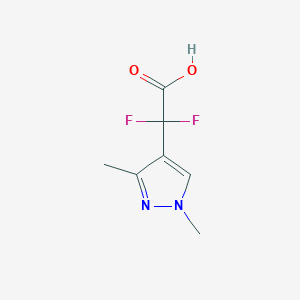
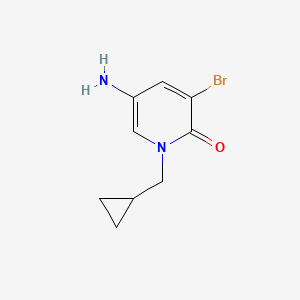
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
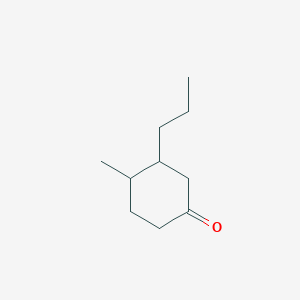

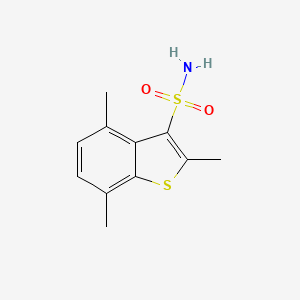
![N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13069616.png)
![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
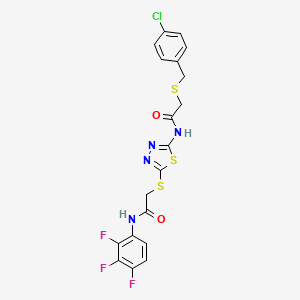
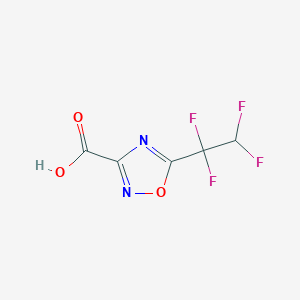
![3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13069633.png)
